2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide
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Overview
Description
“2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Biological Activity
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, including compounds similar to "2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide", have been synthesized and tested for their potential as selective class III agents affecting cardiac electrophysiological activity. These compounds have shown potency in vitro, indicating their viability for producing class III electrophysiological activity (Morgan et al., 1990).
Anticancer Evaluation : Derivatives of imidazolylbenzamides have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. Some derivatives exhibited moderate to excellent anticancer activity, highlighting the potential of these compounds in cancer treatment research (Ravinaik et al., 2021).
Pharmacophore Development and Antiviral Activity
Development of Pharmacophores : Imidazolylbenzamides have been involved in the development of pharmacophore models for 5-HT3 receptor antagonists. This research has contributed to the refinement of pharmacophore models for receptor binding, aiding in the design of more effective 5-HT3 receptor antagonists (Heidempergher et al., 1997).
Antiviral Agents : The structural design of compounds related to "this compound" has been explored for antiviral applications. Specifically, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and tested as antirhinovirus agents, showcasing the potential of these compounds in developing new antiviral drugs (Hamdouchi et al., 1999).
Material Science Applications
Organometallic Complexes : Research has extended into the synthesis of organometallic complexes involving imidazolylbenzamides, indicating their use in materials science, particularly in catalysis and polymerization processes. These complexes exhibit high catalytic activities, making them valuable for industrial applications (Sun et al., 2010).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which 2,5-dichloro-n-[(4-phenyl-1h-imidazol-2-yl)methyl]benzamide is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Properties
IUPAC Name |
2,5-dichloro-N-[(5-phenyl-1H-imidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-12-6-7-14(19)13(8-12)17(23)21-10-16-20-9-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAHJDBPDGTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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